5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
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Overview
Description
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a triazole ring, and a cyclohexanedione moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with a nucleophile.
Cyclohexanedione Formation: The final step involves the formation of the cyclohexanedione ring, which can be achieved through a Dieckmann condensation reaction, where a diester undergoes intramolecular cyclization in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, inhibiting enzyme activity, while the dichlorophenyl group enhances its binding affinity and specificity. The cyclohexanedione moiety may participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-pentanedione: Similar structure but with a pentanedione ring.
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-butanedione: Similar structure but with a butanedione ring.
Uniqueness
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is unique due to its cyclohexanedione ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-8-1-2-10(12(16)3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,6-7,11,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMWLVOWGCTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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